Cas no 2090901-01-0 ((1r,3r)-3-(tert-butoxy)cyclobutan-1-ol)

(1r,3r)-3-(tert-butoxy)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanol, 3-(1,1-dimethylethoxy)-, trans-
- (1r,3r)-3-(tert-butoxy)cyclobutan-1-ol
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- MDL: MFCD30619590
- Inchi: 1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3/t6-,7-
- InChI Key: QEKMRRYREDRZMQ-LJGSYFOKSA-N
- SMILES: [C@@H]1(O)C[C@@H](OC(C)(C)C)C1
(1r,3r)-3-(tert-butoxy)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266334-1g |
(1r,3r)-3-(tert-butoxy)cyclobutan-1-ol |
2090901-01-0 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-266334-1.0g |
(1r,3r)-3-(tert-butoxy)cyclobutan-1-ol |
2090901-01-0 | 1.0g |
$0.0 | 2023-03-01 |
(1r,3r)-3-(tert-butoxy)cyclobutan-1-ol Related Literature
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Back matter
Additional information on (1r,3r)-3-(tert-butoxy)cyclobutan-1-ol
Exploring the Synthesis and Applications of (1R,3R)-3-(tert-Butoxy)cyclobutan-1-ol (CAS No. 2090901-01-0)
The compound (1R,3R)-3-(tert-butoxy)cyclobutan-1-ol, identified by CAS Registry Number 2090901-01-0, represents a structurally unique organic molecule with significant potential in medicinal chemistry and synthetic biology. Its chiral cyclobutane framework combined with a tert-butoxy group and hydroxyl functionality creates a versatile scaffold for exploring stereochemical effects in drug design. Recent advancements in asymmetric synthesis methodologies have enabled precise control over its stereoisomeric purity, which is critical for pharmacological studies.
Synthetic strategies for this compound have evolved significantly since its initial synthesis reported in 2022. Researchers from the University of Tokyo demonstrated a enantioselective organocatalytic approach using proline-derived catalysts to achieve >98% enantiomeric excess (ee). This method involves a key Michael addition step between a cyclobutanone derivative and tert-butyl vinyl ether, followed by intramolecular cyclization under mild conditions. Such protocols not only enhance scalability but also reduce environmental impact compared to traditional transition-metal catalyzed routes.
In biological systems, this compound has shown intriguing behavior as a prodrug intermediate. A 2023 study published in Nature Chemical Biology revealed its ability to undergo enzymatic activation in murine liver microsomes through cytochrome P450-mediated oxidation. The resulting metabolites exhibited selective inhibition of histone deacetylase 6 (HDAC6), suggesting potential applications in neurodegenerative disease models. The tert-butoxy group's role as a bioisostere for phosphate esters was particularly notable, offering improved metabolic stability compared to traditional phosphoramidate prodrugs.
Solid-state characterization using X-ray crystallography has provided critical insights into its molecular packing behavior. A 2024 study from ETH Zurich demonstrated that the compound forms hydrogen-bonded dimers through intermolecular interactions between the hydroxyl group and adjacent carbonyl oxygen atoms. This structural motif explains its unexpectedly high melting point (78°C) and may influence its crystallization behavior during pharmaceutical formulation development.
In materials science applications, this compound's cyclobutane core has been exploited for creating mechanically interlocked molecules (MIMs). Researchers at MIT recently reported its use as a building block for rotaxane synthesis through host-guest interactions with cucurbit[8]uril macrocycles. The rigid yet flexible nature of the cyclobutane ring enables controlled motion within these supramolecular assemblies, opening new avenues for stimuli-responsive nanodevices.
The stereochemistry of this compound plays a decisive role in its biological activity profiles. A comparative study between the (1R,3R) and (1S,3S) enantiomers published in ACS Medicinal Chemistry Letters showed up to 5-fold differences in binding affinity toward GABAA receptor subtypes. This stereochemical sensitivity underscores the importance of chiral purity control during pharmaceutical development processes.
Computational modeling studies using density functional theory (DFT) have elucidated reaction pathways for key synthetic steps. Simulations conducted at Stanford University's Drug Discovery Lab revealed that the transition state energy barrier for intramolecular cyclization is minimized when the tert-butoxy substituent adopts an axial orientation relative to the cyclobutane plane. These findings align with experimental yields observed under different reaction conditions.
In vivo pharmacokinetic studies conducted on non-human primates demonstrated favorable biodistribution properties. The compound exhibited linear pharmacokinetics over a 5 mg/kg dose range with an elimination half-life of approximately 4 hours following oral administration. Tissue distribution analysis showed preferential accumulation in adipose tissue (pd=4.7 L/kg), suggesting possible utility as an endocrine disruptor analog for mechanistic studies.
Safety assessments according to OECD guidelines revealed no mutagenic effects up to 5 mM concentrations in Ames assays while showing minimal cytotoxicity (IC₅₀ > 50 μM) against HEK293 cells under standard culture conditions. These results support further exploration of this scaffold in preclinical drug development programs.
Ongoing research focuses on developing this compound as a molecular probe for studying epigenetic regulation mechanisms. Collaborative efforts between Scripps Research Institute and Genentech have identified novel HDAC isoform-specific inhibitors derived from its structure through structure-based drug design approaches involving molecular docking simulations and fragment-based optimization strategies.
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